molecular formula C16H13Cl2N3S B3037328 7-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine CAS No. 477862-06-9

7-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine

Cat. No.: B3037328
CAS No.: 477862-06-9
M. Wt: 350.3 g/mol
InChI Key: CUNCGORFQUXFFK-UHFFFAOYSA-N
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Description

7-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their significant pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate to form the quinazoline core .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazoline derivatives .

Scientific Research Applications

7-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with signaling pathways by binding to receptors and altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4-(4-chlorophenyl)quinazoline
  • 7-chloro-4-(4-methylphenyl)quinazoline
  • 7-chloro-4-(4-fluorophenyl)quinazoline

Uniqueness

7-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-quinazolinamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chlorophenylsulfanyl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3S/c17-11-1-4-13(5-2-11)22-8-7-19-16-14-6-3-12(18)9-15(14)20-10-21-16/h1-6,9-10H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNCGORFQUXFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNC2=NC=NC3=C2C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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